molecular formula C8H16O4Sn B14601609 Dimethyl[bis(propanoyloxy)]stannane CAS No. 61133-55-9

Dimethyl[bis(propanoyloxy)]stannane

Cat. No.: B14601609
CAS No.: 61133-55-9
M. Wt: 294.92 g/mol
InChI Key: INESKUJQAULKSC-UHFFFAOYSA-L
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Description

Dimethyl[bis(propanoyloxy)]stannane is an organotin compound with the molecular formula C8H16O4Sn. It is a derivative of stannane, where two methyl groups and two propanoyloxy groups are attached to the tin atom. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl[bis(propanoyloxy)]stannane can be synthesized through the reaction of dimethyltin dichloride with propanoic acid in the presence of a base. The reaction typically involves the following steps:

  • Dissolution of dimethyltin dichloride in an organic solvent such as toluene.
  • Addition of propanoic acid and a base, such as triethylamine, to the solution.
  • Stirring the reaction mixture at room temperature for several hours.
  • Purification of the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[bis(propanoyloxy)]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.

    Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.

    Substitution: The propanoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides or organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Organotin compounds with different functional groups.

Scientific Research Applications

Dimethyl[bis(propanoyloxy)]stannane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis. It can act as a precursor for the synthesis of other organotin compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of dimethyl[bis(propanoyloxy)]stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form complexes with proteins and other biomolecules, affecting their function and activity. The propanoyloxy groups may facilitate the compound’s entry into cells, where it can exert its effects on various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyltin dichloride: A precursor for the synthesis of dimethyl[bis(propanoyloxy)]stannane.

    Dimethyl[bis(nonanoyloxy)]stannane: Another organotin compound with similar structure but different alkyl groups.

    Dibutyltin compounds: Organotin compounds with butyl groups instead of methyl groups.

Uniqueness

This compound is unique due to its specific combination of methyl and propanoyloxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

61133-55-9

Molecular Formula

C8H16O4Sn

Molecular Weight

294.92 g/mol

IUPAC Name

[dimethyl(propanoyloxy)stannyl] propanoate

InChI

InChI=1S/2C3H6O2.2CH3.Sn/c2*1-2-3(4)5;;;/h2*2H2,1H3,(H,4,5);2*1H3;/q;;;;+2/p-2

InChI Key

INESKUJQAULKSC-UHFFFAOYSA-L

Canonical SMILES

CCC(=O)O[Sn](C)(C)OC(=O)CC

Origin of Product

United States

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